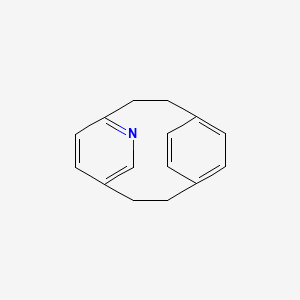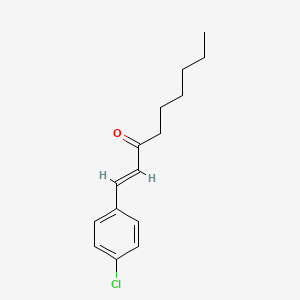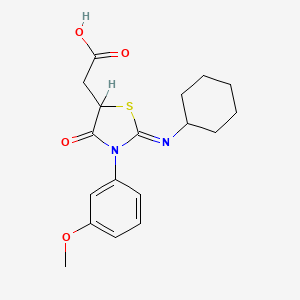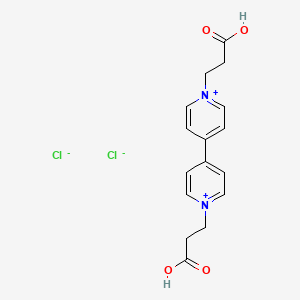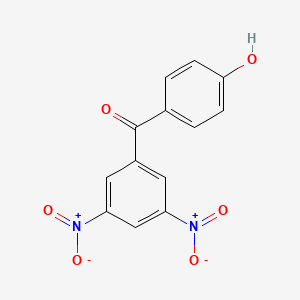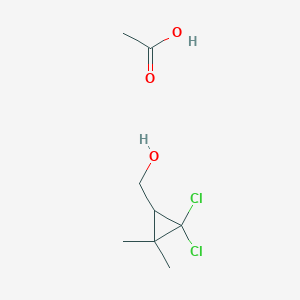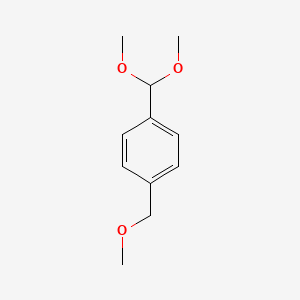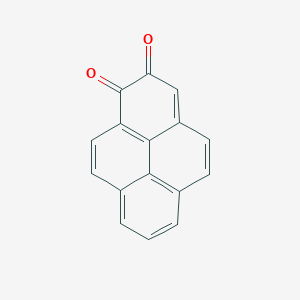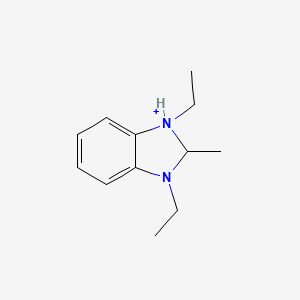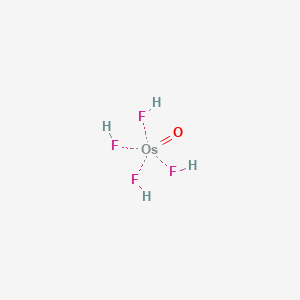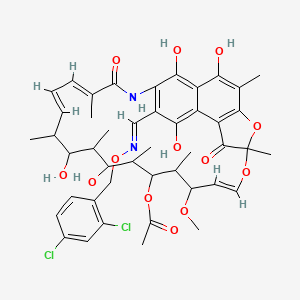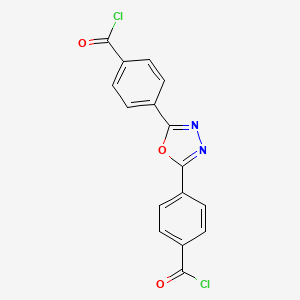
4,4'-(1,3,4-Oxadiazole-2,5-diyl)dibenzoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Bis[4-(chlorocarbonyl)phenyl]-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of two chlorocarbonyl groups attached to phenyl rings, which are further connected to the oxadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[4-(chlorocarbonyl)phenyl]-1,3,4-oxadiazole typically involves the reaction of hydrazides with diacid chlorides. One common method is the cyclization of diacylhydrazines in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of safer and more environmentally friendly reagents and solvents is often considered in industrial settings.
化学反応の分析
Types of Reactions
2,5-Bis[4-(chlorocarbonyl)phenyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl groups can be substituted with other nucleophiles such as amines or alcohols.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amides, while reduction can produce alcohols or amines.
科学的研究の応用
2,5-Bis[4-(chlorocarbonyl)phenyl]-1,3,4-oxadiazole has several scientific research applications:
Materials Science: It is used in the synthesis of polymers and copolymers with enhanced thermal and mechanical properties.
Medicinal Chemistry:
Biological Research: It is studied for its interactions with biological molecules and potential use as a biochemical probe.
Industrial Applications: The compound is used in the production of advanced materials, coatings, and adhesives.
作用機序
The mechanism of action of 2,5-Bis[4-(chlorocarbonyl)phenyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets. The chlorocarbonyl groups can react with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or disruption of cellular processes. The oxadiazole ring may also interact with biological targets through hydrogen bonding or π-π interactions.
類似化合物との比較
Similar Compounds
- 2,5-Bis[4-(methoxycarbonyl)phenyl]-1,3,4-oxadiazole
- 2,5-Bis[4-(aminocarbonyl)phenyl]-1,3,4-oxadiazole
- 2,5-Bis[4-(hydroxycarbonyl)phenyl]-1,3,4-oxadiazole
Uniqueness
2,5-Bis[4-(chlorocarbonyl)phenyl]-1,3,4-oxadiazole is unique due to the presence of chlorocarbonyl groups, which provide distinct reactivity compared to other similar compounds This allows for specific chemical modifications and interactions that are not possible with other derivatives
特性
CAS番号 |
40874-25-7 |
|---|---|
分子式 |
C16H8Cl2N2O3 |
分子量 |
347.1 g/mol |
IUPAC名 |
4-[5-(4-carbonochloridoylphenyl)-1,3,4-oxadiazol-2-yl]benzoyl chloride |
InChI |
InChI=1S/C16H8Cl2N2O3/c17-13(21)9-1-5-11(6-2-9)15-19-20-16(23-15)12-7-3-10(4-8-12)14(18)22/h1-8H |
InChIキー |
PEXYKZYRRDLSHJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)C(=O)Cl)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl [1-(benzylamino)propyl]phosphonate](/img/structure/B14662859.png)
